Methyl 5-methylfuran-3-carboxylate

Übersicht

Beschreibung

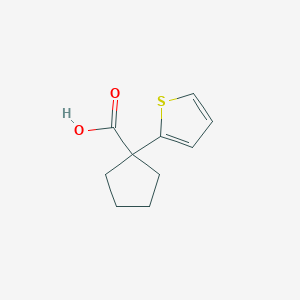

Methyl 5-methylfuran-3-carboxylate is a chemical compound with the formula C7H8O3 . It is a natural product found in Nicotiana tabacum .

Synthesis Analysis

The synthesis of Methyl 5-methylfuran-3-carboxylate has been reported in various studies. One method involves the direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates .Molecular Structure Analysis

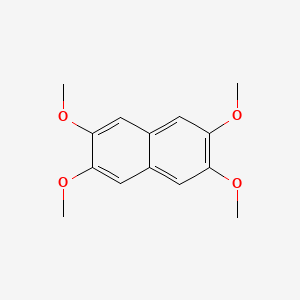

The molecular structure of Methyl 5-methylfuran-3-carboxylate is characterized by a furan ring with a methyl group and a carboxylate group attached . The InChI code for this compound is 1S/C7H8O3/c1-5-3-6 (4-10-5)7 (8)9-2/h3-4H,1-2H3 .Chemical Reactions Analysis

Polysubstituted furans, including Methyl 5-methylfuran-3-carboxylate, can be prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates . The reactions involve a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Physical And Chemical Properties Analysis

Methyl 5-methylfuran-3-carboxylate has a molecular weight of 140.14 g/mol . It is a liquid at room temperature and has a boiling point of 182.5°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalized Derivatives

- Methyl 5-methylfuran-3-carboxylate and related compounds have applications in the synthesis of functionalized furan derivatives, contributing to the development of various chemical entities. For instance, methyl tetrahydrofuran-3-carboxylates or their 5-oxo analogues can be derived using specific synthesis processes involving deprotonation, addition of carbonyl compounds, and reductive or oxidative work-up (Brückner & Reissig, 1985).

Role in Organic Chemistry Reactions

- In organic chemistry, methyl 5-methylfuran-3-carboxylate derivatives are used in various reactions to produce other chemical structures. For example, spirolactones can be synthesized through 1,3-dipolar cycloadditions to methyl (S)-3-[(E)-cyanomethylidene]-2-oxotetrahydrofuran-5-carboxylate (Pirc et al., 2002).

Biomass-derived Platform Molecule

- The compound serves as a basis for biomass-derived platform molecules like 5-(chloromethyl)furfural (CMF). For instance, its derivative ethyl 5-(chloromethyl)furan-2-carboxylate undergoes electrochemical reduction to produce different furan derivatives, expanding the scope of CMF as a biobased platform molecule (Ling et al., 2022).

Application in Pharmacology

- Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives have been studied for their biological activities, such as cytotoxicity against cancer cell lines and antimicrobial properties against Gram-positive and Gram-negative bacteria (Phutdhawong et al., 2019).

Use in Heterocyclic Chemistry

- The compound is involved in the synthesis and transformations of heterocyclic compounds, which are crucial in various chemical and pharmaceutical applications. For example, it plays a role in the synthesis of pyrazole and furazan derivatives (Kormanov et al., 2017).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to wear protective gloves, clothing, and eye/face protection .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for Methyl 5-methylfuran-3-carboxylate.

Mode of Action

It’s worth noting that related compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities are typically achieved through interactions with cellular targets, leading to changes in cellular function.

Biochemical Pathways

Related compounds have been found to influence a variety of biochemical pathways, leading to a broad spectrum of biological activities .

Pharmacokinetics

The compound’s molecular weight (14014 g/mol) and boiling point (183 °C) are known , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Related compounds have demonstrated significant activities against various cell lines , suggesting that Methyl 5-methylfuran-3-carboxylate may have similar effects.

Eigenschaften

IUPAC Name |

methyl 5-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-5-3-6(4-10-5)7(8)9-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBIHCRVZWPDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635375 | |

| Record name | Methyl 5-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-methylfuran-3-carboxylate | |

CAS RN |

35351-35-0 | |

| Record name | Methyl 5-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1324351.png)

![3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1324367.png)